molecular formula C11H16N2O2 B1356454 N-(5-Amino-2-methoxyphenyl)butanamide CAS No. 946710-33-4

N-(5-Amino-2-methoxyphenyl)butanamide

Cat. No. B1356454
M. Wt: 208.26 g/mol
InChI Key: KRHILNALWGGEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methoxyphenyl)butanamide is a product used for proteomics research . It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 .

Scientific Research Applications

Lipoxygenase Inhibitors

N-(5-Amino-2-methoxyphenyl)butanamide and its derivatives have been explored as potential lipoxygenase inhibitors. Lipoxygenase enzymes are involved in inflammatory processes, and their inhibition can have therapeutic implications. For example, Aziz-ur-Rehman et al. (2016) synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showcasing moderate activities against the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).

Anticancer Applications

The compound and its variants have shown potential in anticancer research. For instance, Sirajuddin et al. (2015) demonstrated that N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide exhibited in vitro anticancer activity against lung carcinoma, highlighting its potential as a therapeutic agent (Sirajuddin et al., 2015).

Antimicrobial Properties

Further, this chemical has been researched for its antimicrobial properties. The same study by Sirajuddin et al. (2015) also found that the compound exhibited good antimicrobial activity, suggesting its potential use in combating bacterial infections (Sirajuddin et al., 2015).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Furthermore, variants of this compound have been studied as dual inhibitors of cyclooxygenase and lipoxygenase pathways, offering potential therapeutic applications for conditions like osteoarthritis and inflammation. Tordjman et al. (2003) synthesized the butanamide derivative S 19812, showcasing such dual inhibition (Tordjman et al., 2003).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHILNALWGGEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)butanamide

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